enniatin B2
Overview
Description
Enniatin B2 is a cyclodepsipeptide mycotoxin produced by various Fusarium species. It is part of the enniatin family, which are secondary metabolites known for their ionophoric properties. This compound exhibits a range of biological activities, including antibacterial, antifungal, and cytotoxic effects. It is commonly found as a contaminant in cereal grains and other food commodities.
Mechanism of Action
Target of Action
Enniatin B2, a secondary metabolism product by Fusarium fungi , is known for its ionophoric characteristics . It primarily targets the calcium ion (Ca2+) channels of the plasma membrane . These channels are divided into three main groups: voltage-gated Ca2+ channels, receptor-operated Ca2+ channels, and store-operated Ca2+ (SOC) channels . This compound also interacts with acyl-CoA , an enzyme involved in lipid metabolism .
Mode of Action
This compound’s mode of action is mainly due to its ionophoric characteristics . It promotes the transmembrane transport of K+ and Na+ ions . It also inhibits the activity of acyl-CoA . In SH-SY5Y human neuroblastoma cells, this compound has been shown to cause an acute Ca2+ depletion from intracellular pools .
Biochemical Pathways
This compound affects the biochemical pathways related to calcium homeostasis . It releases Ca2+ from intracellular reservoirs . It also affects the thapsigargin-dependent intracellular pools similarly to the mitochondrial uncoupler carbonyl cyanide 4- (trifluoromethoxy) phenylhydrazone (FCCP) . This results in changes in mitochondrial Ca2+ fluxes .
Pharmacokinetics
It is known that this compound is capable of resisting expulsion by the abc transporters . This suggests that it may have good bioavailability. More research is needed to fully understand the ADME properties of this compound.
Result of Action
This compound has potent mammalian cytotoxic activity . It has been demonstrated to have strong hypolipidemic activity in human hepatoma HepG2 cells as a result of the inhibition of ACAT activity, triglyceride biosynthesis, and diminished pool of free fatty acids in the cells . It also naturally targets tumor cells more specifically than other chemotherapeutic agents . The action is synergic with the clinically approved multi-kinase inhibitor sorafenib (Sora), showing profound synergistic in vitro and in vivo anticancer effects against cervical cancer .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it has been found as a contaminant in several food commodities, particularly in cereal grains . It often co-occurs with other mycotoxins, and the co-exposure in vitro with other mycotoxins enhances its toxic potential through synergic effects, depending on the concentrations tested . .
Biochemical Analysis
Biochemical Properties
Enniatin B2 plays a crucial role in biochemical reactions due to its ionophoric characteristics. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with acyl-CoA:cholesterol acyltransferase (ACAT), where this compound inhibits the enzyme’s activity, leading to reduced triglyceride biosynthesis and a diminished pool of free fatty acids in cells . Additionally, this compound has been shown to interact with cell membranes, altering their permeability and disrupting ion gradients .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. In human hepatoma HepG2 cells, this compound has been observed to inhibit ACAT activity, leading to hypolipidemic effects . Furthermore, this compound induces cytotoxicity in mammalian cell lines, highlighting its potential as a therapeutic agent and its risks as a contaminant .
Molecular Mechanism
The molecular mechanism of this compound involves its ionophoric properties, which enable it to form complexes with metal cations and transport them across cell membranes. This disrupts ion gradients and cellular homeostasis. This compound also binds to and inhibits ACAT, reducing triglyceride biosynthesis and altering lipid metabolism . Additionally, this compound can induce apoptosis in cells by activating caspases and other apoptotic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its activity can degrade under certain conditions. Long-term exposure to this compound in in vitro studies has shown sustained cytotoxic effects, while in vivo studies have indicated potential chronic toxicity . The stability and degradation of this compound are crucial factors in understanding its long-term impact on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as hypolipidemic activity. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond certain dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It inhibits ACAT, affecting lipid metabolism and reducing triglyceride biosynthesis . This compound also influences metabolic flux and metabolite levels, altering the balance of free fatty acids and other lipids in cells .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It can accumulate in specific cellular compartments, affecting its localization and activity . The compound’s distribution is influenced by its ionophoric properties, enabling it to cross cell membranes and interact with intracellular targets.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This compound’s localization within cells influences its interactions with biomolecules and its overall impact on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Enniatin B2 can be synthesized through a nonribosomal peptide synthetase pathway. The synthesis involves the formation of a cyclic hexadepsipeptide structure, alternating between N-methyl amino acids and hydroxy acids. The key enzyme involved in this process is enniatin synthetase, which catalyzes the formation of the depsipeptide bonds.
Industrial Production Methods: Industrial production of this compound typically involves the cultivation of Fusarium species under controlled conditions. The fungi are grown on suitable substrates, such as cereal grains, to induce the production of enniatins. The compounds are then extracted and purified using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions: Enniatin B2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur at specific positions on the molecule, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated compounds.
Scientific Research Applications
Enniatin B2 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study ionophoric properties and cyclic peptide synthesis.
Biology: this compound is studied for its effects on cellular processes, including ion transport and membrane permeability.
Medicine: Research focuses on its potential as an anticancer agent due to its cytotoxic properties. It is also investigated for its antimicrobial activity.
Industry: this compound is explored for its potential use as a biopesticide due to its insecticidal properties.
Comparison with Similar Compounds
- Enniatin A
- Enniatin A1
- Enniatin B
- Enniatin B1
Each of these compounds exhibits distinct biological activities and potencies, making them valuable for various research and industrial applications.
Properties
IUPAC Name |
(3S,6R,9S,12R,15S,18R)-4,10-dimethyl-3,6,9,12,15,18-hexa(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H55N3O9/c1-15(2)21-30(39)43-25(19(9)10)28(37)35(14)23(17(5)6)32(41)44-26(20(11)12)29(38)34(13)22(16(3)4)31(40)42-24(18(7)8)27(36)33-21/h15-26H,1-14H3,(H,33,36)/t21-,22-,23-,24+,25+,26+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFASKQIWTXKBR-LZNKSJHBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N1)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H55N3O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501017635 | |
Record name | Enniatin B2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501017635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
625.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
632-91-7 | |
Record name | Enniatin B2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501017635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is enniatin B2 and where has it been found?
A1: this compound is a fungal metabolite belonging to the enniatin family. It was first identified as a new enniatin analog alongside enniatin B3 and B4 in liquid cultures of Fusarium acuminatum MRC 3308. [] These compounds were found alongside the already known enniatins A, A1, B, and B1. [] While the provided research does not directly isolate this compound from Fusarium tricinctum, this fungus is known to produce other enniatin analogs. []
Q2: How is this compound structurally different from other enniatins?
A2: this compound is characterized as N-demethylenniatin B. [] This means it shares a similar core structure with enniatin B but lacks a methyl group on one of its nitrogen atoms. This structural difference can potentially impact its biological activity and physicochemical properties compared to other enniatin analogs.
Q3: How is this compound detected and identified in fungal extracts?
A3: Several analytical techniques are employed for enniatin analysis. Direct detection in extracts can be achieved using FAB-MS (Fast Atom Bombardment Mass Spectrometry) or GC/MS (Gas Chromatography/Mass Spectrometry). [] For purification and separation of different enniatin analogs, reversed-phase semipreparative HPLC (High-Performance Liquid Chromatography) is utilized. [] NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy provide detailed structural information for characterization. []
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